molecular formula C21H18ClN5O4 B2973259 N-(2-chloro-4-methylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251633-78-9

N-(2-chloro-4-methylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2973259
CAS No.: 1251633-78-9
M. Wt: 439.86
InChI Key: VBRNIYQQVJIXML-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazine class, characterized by a fused triazole-pyrazine core. The structure features a 3-methoxyphenoxy group at position 8, a 3-oxo-2H,3H-triazolo-pyrazine moiety, and an acetamide side chain substituted with a 2-chloro-4-methylphenyl group. Its design likely targets kinase inhibition or modulation of redox pathways, given structural similarities to bioactive triazolopyrazines .

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4/c1-13-6-7-17(16(22)10-13)24-18(28)12-27-21(29)26-9-8-23-20(19(26)25-27)31-15-5-3-4-14(11-15)30-2/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRNIYQQVJIXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrazine core, followed by the introduction of the acetamide and phenyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of compounds with potentially different properties.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biological assays to study its effects on various biological pathways and processes.

    Industry: Used in the development of new materials, coatings, and other industrial applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

The compound is compared to analogs with shared 1,2,4-triazolo[4,3-a]pyrazine cores but divergent substituents (Table 1).

Compound Name Substituents at Position 8 Acetamide Substitution Key Modifications Reference
Target Compound 3-Methoxyphenoxy N-(2-chloro-4-methylphenyl) Chlorine and methyl on phenyl; methoxy-phenoxy linker
4-Chlorobenzylsulfanyl N-(4-methoxybenzyl) Sulfur linker; 4-methoxybenzyl group
4-Chlorobenzylsulfanyl N-(2,5-dimethylphenyl) Dimethylphenyl group; no oxygen linker
2-Methylphenoxy N-(4-methylbenzyl) Methylphenoxy and methylbenzyl groups
4-(4-Benzylpiperazinyl)phenyl 2-Phenyl Piperazinyl-phenyl group; no acetamide chain

Pharmacological and Physicochemical Differences

  • Electron-Withdrawing vs.
  • Linker Flexibility: The phenoxy linker (target compound) may improve solubility over sulfur-based linkers () but reduce metabolic stability due to esterase susceptibility .

Research Findings and Activity Data

Predicted Bioactivity

  • Kinase Inhibition: The 3-oxo-triazolo-pyrazine core is associated with adenosine receptor antagonism and kinase inhibition (e.g., JAK2, EGFR) . The 3-methoxyphenoxy group may enhance selectivity for lipid kinases like PI3Kγ .
  • Antioxidant Potential: Analogous compounds with phenolic substituents (e.g., ’s tert-butyl-hydroxyl group) exhibit radical-scavenging activity (IC50 ~10–50 μM), suggesting the target compound’s methoxyphenoxy group could contribute to moderate antioxidant effects .

Biological Activity

N-(2-chloro-4-methylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyrazine structure, which is known for enhancing biological activity. The presence of the chloro and methoxy groups contributes to its chemical reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrazine moieties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that triazole-containing hybrids exhibited IC50 values as low as 0.43 µM against HCT116 cancer cells, indicating strong antiproliferative effects .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell migration. For example, triazole derivatives have been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis . Additionally, they can modulate key signaling pathways such as NF-kB by inhibiting p65 phosphorylation .

Antimicrobial Activity

This compound may also possess antimicrobial properties. Compounds with similar structures have demonstrated significant activity against various pathogens. For instance, triazole-based compounds have been reported to exhibit antibacterial effects comparable to standard antibiotics .

Data Tables

Biological Activity IC50 Value (µM) Cell Line Reference
Anticancer0.43HCT116
AntimicrobialVariesVarious bacterial strains

Case Studies

  • Anticancer Screening : A study involving a library of drug candidates identified a derivative similar to this compound that exhibited potent anticancer activity in multicellular spheroids. This model provided a more accurate representation of tumor behavior compared to traditional monolayer cultures .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various triazole derivatives against pathogenic bacteria. The results indicated that certain compounds displayed superior activity compared to established antibiotics like chloramphenicol .

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